2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
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Overview
Description
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE is a chemical compound with the molecular formula C14H18N2O3S2 and a molecular weight of 326.43 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a methanesulfonyl group and an ethyl butanamide side chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Ethyl Butanamide Side Chain: The final step involves the coupling of the benzothiazole derivative with an ethyl butanamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-ETHYL-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: Similar structure but with a chloro group instead of a methanesulfonyl group.
2-ETHYL-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE imparts unique chemical properties, such as increased electrophilicity and the ability to form covalent bonds with nucleophiles. This makes it a valuable compound for various scientific research applications, particularly in the study of enzyme mechanisms and the development of new therapeutic agents.
Properties
Molecular Formula |
C14H18N2O3S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N2O3S2/c1-4-9(5-2)13(17)16-14-15-11-7-6-10(21(3,18)19)8-12(11)20-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) |
InChI Key |
RRMLIGOUYVJHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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